Hexadecasilane
Description
Hexadecasilane is a linear polysilane compound consisting of 16 silicon atoms bonded in a chain, with the molecular formula Si₁₆H₃₄. As a member of the silane family, it features Si–Si single bonds and terminal Si–H bonds. Polysilanes like this compound are of significant interest in materials science due to their unique electronic and optical properties, which arise from σ-conjugation along the silicon backbone. These compounds are typically synthesized via Wurtz coupling of chlorosilanes or through dehydrogenative coupling of hydrosilanes. Applications include precursors for silicon carbide ceramics, photoresists in semiconductor manufacturing, and organic electronics .
Properties
Molecular Formula |
H34Si16 |
|---|---|
Molecular Weight |
483.63 g/mol |
IUPAC Name |
disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane |
InChI |
InChI=1S/H34Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
SIICUKYNVQSZFS-UHFFFAOYSA-N |
Canonical SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH2][SiH3] |
Origin of Product |
United States |
Preparation Methods
The synthesis of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane typically involves the hydrolysis of metal silicides, such as magnesium silicide . This reaction produces a mixture of silanes, including disilane, trisilane, and higher silanes. The reduction of silicon tetrachloride (Si2Cl6) with lithium aluminum hydride (LiAlH4) is another method used to produce disilanes . Industrial production methods often involve the thermal decomposition of silane (SiH4) to generate higher silanes, including disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane .
Chemical Reactions Analysis
Hexadecasilane undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of disilanes typically involves the insertion of an oxygen atom into the Si-Si bond, resulting in the formation of siloxanes . Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to produce lower silanes . Substitution reactions can occur at the silicon atoms, where halogen or alkyl groups replace hydrogen atoms . Common reagents used in these reactions include halogens, alkyl halides, and organometallic compounds . The major products formed from these reactions include siloxanes, lower silanes, and substituted disilanes .
Scientific Research Applications
Hexadecasilane has numerous scientific research applications due to its unique electronic and photophysical properties . In chemistry, it is used as a building block for the synthesis of complex organosilicon compounds and materials . In biology, disilanes are explored for their potential use in drug delivery systems and as imaging agents . In medicine, they are investigated for their potential therapeutic applications, including as anticancer agents . In industry, disilanes are used in the production of silicon wafers for photovoltaic devices and as precursors for the synthesis of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of disilanyl(disilanylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilylsilyl)silane involves the unique electronic properties of the Si-Si bonds . The higher HOMO energy level of the Si-Si bonds allows for effective electron delocalization throughout the silicon skeleton, resembling the behavior of electrons in a π-conjugated system . The electropositivity of silicon also contributes to the compound’s reactivity and ability to form stable complexes with transition metals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexadecasilane shares structural and functional similarities with other silicon-based and hydrocarbon compounds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Bond Stability :
- This compound’s Si–Si bonds are weaker and more reactive than the Si–O bonds in siloxanes (e.g., hexamethylcyclotrisiloxane) or the C–C bonds in hexadecane. This makes it susceptible to oxidation and hydrolysis, requiring inert storage conditions .
- Silazanes like hexamethyldisilazane exhibit intermediate stability due to Si–N bonds, which are less reactive than Si–Si but more reactive than Si–O .
Thermal Behavior :
- Polysilanes decompose at lower temperatures (~300°C) compared to siloxanes (>400°C) and hydrocarbons (>350°C). This property is exploited in pyrolysis to produce high-purity silicon carbide ceramics .
Electronic Properties :
- This compound’s σ-conjugation enables UV absorption and photoconductivity, unlike siloxanes or alkanes. These traits are pivotal in optoelectronic devices .
Applications: Siloxanes: Dominant in industrial applications (e.g., lubricants) due to inertness and thermal stability . Silazanes: Used as coupling agents and in ceramic precursors . Alkanes: Primarily solvents or fuels due to nonpolarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
